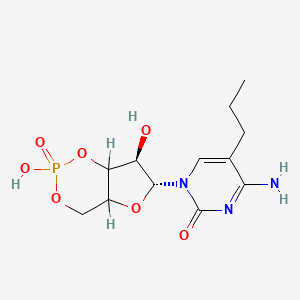

5-n-Propylcytidine 3',5'-cyclic monophospate

Beschreibung

5-n-Propylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine. It is structurally characterized by a cyclic phosphate group attached to the 3’ and 5’ positions of the ribose sugar, with a propyl group attached to the nitrogen at the 5-position of the cytidine base. This compound is a member of the broader class of cyclic nucleotides, which play crucial roles in various biological processes, including signal transduction and regulation of cellular activities.

Eigenschaften

CAS-Nummer |

117309-90-7 |

|---|---|

Molekularformel |

C12H18N3O7P |

Molekulargewicht |

347.26 g/mol |

IUPAC-Name |

4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-propylpyrimidin-2-one |

InChI |

InChI=1S/C12H18N3O7P/c1-2-3-6-4-15(12(17)14-10(6)13)11-8(16)9-7(21-11)5-20-23(18,19)22-9/h4,7-9,11,16H,2-3,5H2,1H3,(H,18,19)(H2,13,14,17)/t7?,8-,9?,11-/m1/s1 |

InChI-Schlüssel |

JDRXCSVUJUJRSV-FOLWWEGKSA-N |

Isomerische SMILES |

CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |

Kanonische SMILES |

CCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Propylcytidine 3’,5’-cyclic monophosphate typically involves the following steps:

Nucleoside Modification: The initial step involves the modification of cytidine to introduce the propyl group at the 5-position. This can be achieved through alkylation reactions using appropriate alkylating agents under controlled conditions.

Cyclization: The modified nucleoside is then subjected to cyclization to form the cyclic phosphate group. This step often involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine.

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of 5-n-Propylcytidine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and large-scale chromatography, are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-n-Propylcytidin-3’,5’-cyclisches Monophosphat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die cyclische Phosphatgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende lineare Monophosphat zu ergeben.

Oxidation: Die Propylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.

Substitution: Nucleophile Substitutionsreaktionen können an der Cytidinbase auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in wässrigen oder organischen Lösungsmitteln.

Substitution: Nucleophile wie Amine oder Thiole unter milden bis moderaten Bedingungen.

Wichtigste gebildete Produkte

Hydrolyse: Lineare Monophosphatderivate.

Oxidation: Aldehyd- oder Carbonsäurederivate.

Substitution: Verschiedene Nukleosidanaloga mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-n-Propylcytidin-3’,5’-cyclischem Monophosphat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Proteinkinasen und Phosphodiesterasen. Es fungiert als sekundärer Botenstoff und überträgt Signale von extrazellulären Reizen auf intrazelluläre Effektoren. Die cyclische Phosphatgruppe ermöglicht es ihm, an Proteinkinasen zu binden und diese zu aktivieren, was zur Phosphorylierung von Zielproteinen und der anschließenden Regulation von Zellfunktionen führt. Darüber hinaus kann es von Phosphodiesterasen hydrolysiert werden, wodurch seine Signalfunktion beendet wird.

Wirkmechanismus

The mechanism of action of 5-n-Propylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets, such as protein kinases and phosphodiesterases. It acts as a second messenger, transmitting signals from extracellular stimuli to intracellular effectors. The cyclic phosphate group allows it to bind to and activate protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular activities. Additionally, it can be hydrolyzed by phosphodiesterases, terminating its signaling function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cytidin-3’,5’-cyclisches Monophosphat (cCMP): Fehlt die Propylgruppe an der 5-Position.

Adenosin-3’,5’-cyclisches Monophosphat (cAMP): Enthält anstelle von Cytidin eine Adeninbase.

Guanosin-3’,5’-cyclisches Monophosphat (cGMP): Enthält anstelle von Cytidin eine Guaninbase.

Uridin-3’,5’-cyclisches Monophosphat (cUMP): Enthält anstelle von Cytidin eine Uracilbase.

Einzigartigkeit

5-n-Propylcytidin-3’,5’-cyclisches Monophosphat ist einzigartig aufgrund der Anwesenheit der Propylgruppe an der 5-Position der Cytidinbase. Diese Modifikation kann ihre Wechselwirkung mit molekularen Zielstrukturen und ihre Stabilität beeinflussen, was möglicherweise zu unterschiedlichen biologischen Aktivitäten im Vergleich zu anderen cyclischen Nukleotiden führt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.